This compound is classified as a stilbene derivative, which is a class of organic compounds characterized by the presence of two aromatic rings connected by an ethylene bridge. It is synthesized from benzene derivatives such as 3,5-dimethoxybenzaldehyde and 2-methoxyphenol, making it relevant in organic synthesis and medicinal chemistry .
The synthesis of 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol typically involves the following steps:
The molecular structure of 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol features:
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol can undergo several chemical reactions:
The mechanism of action for 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol involves:
The physical and chemical properties of 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol include:
These properties influence its behavior in biological systems and its applications in various fields .
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol has several notable applications:
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol. This name precisely defines its molecular structure through three key components:
The structural representation (Table 1) and canonical SMILES further elucidate this arrangement. The (E) configuration is explicitly encoded in the isomeric SMILES notation using the "/C=C/" fragment, which defines the spatial orientation of substituents [7] [8].
Table 1: Structural Representation
| Representation Type | Value |
|---|---|
| Molecular Formula | C17H18O4 |
| Molecular Weight | 286.32 g/mol |
| Canonical SMILES | COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC |
| Isomeric SMILES | COC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)OC |
This compound is recognized in scientific literature under multiple synonyms and research codes, reflecting its structural relationships and discovery context. Key designations include:
Table 2: Common Synonyms and Academic Designations
| Synonym | Context of Use |
|---|---|
| 3,3',5'-Tri-O-methylpiceatannol | Natural product chemistry |
| (E)-4'-Hydroxy-3,5,3'-trimethoxystilbene | Stilbene structure-activity studies |
| NSC 381281 | Pharmacological screening libraries |
| CHEMBL119576 | Bioactivity databases |
| 4-[(E)-2-(3,5-Dimethoxyphenyl)vinyl]-2-methoxy-phenol | Chemical synthesis literature |
These synonyms facilitate cross-referencing across disciplines, from synthetic chemistry (e.g., "vinyl" variants) to natural product research [2] [4] [5].
The compound's universal identifiers enable precise tracking in chemical databases and regulatory frameworks:
CAS Registry Number: 108957-72-8This unique identifier, assigned by the Chemical Abstracts Service, is indispensable for sourcing and regulatory compliance. It distinguishes the compound from isomers like 5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol (CAS 108957-73-9) [4] [7] [8].
PubChem Classification:
Table 3: Registry Identifiers and Database Classification
| Registry System | Identifier | Classification Context |
|---|---|---|
| CAS | 108957-72-8 | Global substance indexing |
| PubChem | CID 5809575 | Open chemistry database |
| ChEMBL | CHEMBL119576 | Bioactive molecule repository |
| NSC | 381281 | Drug development screening |
These identifiers anchor the compound in scientific discourse, enabling reliable data integration across publications, patents, and chemical inventories [1] [2] [4].
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: